molecular formula C15H18ClN B13780517 Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride CAS No. 68907-20-0

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride

Cat. No.: B13780517
CAS No.: 68907-20-0
M. Wt: 247.76 g/mol
InChI Key: VNZLXPPFKJTVCI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C9H13N·HCl. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a dimethylphenyl group. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzenemethanamine using formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt occurring upon the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N,N-dimethyl-
  • Benzenemethanamine, N-methyl-
  • Dimethylbenzylamine

Uniqueness

Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective or suitable.

Properties

CAS No.

68907-20-0

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

N-benzyl-2,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;/h3-10,16H,11H2,1-2H3;1H

InChI Key

VNZLXPPFKJTVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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